molecular formula C24H21ClN2O3S B11704544 Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11704544
M. Wt: 453.0 g/mol
InChI Key: RIDQZAVLPVLPQE-CPNJWEJPSA-N
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Description

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methyl group, and a methylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

    Cyclization to Form Thiazolopyrimidine: The thiazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the thiazolopyrimidine core.

    Introduction of Substituents: The chlorophenyl, methyl, and methylbenzylidene groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.

    Biological Research: The compound’s interactions with various biological targets are explored through docking studies to understand its binding affinity and mechanism of action.

    Drug Development: Due to its unique structure, the compound serves as a lead molecule for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential enzymes involved in bacterial cell wall synthesis. Docking studies have shown that the compound binds to the active site of these enzymes, thereby inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    This compound: Unique due to its specific substituents and potential anti-tubercular activity.

    Other Thiazolopyrimidines: Similar compounds may have different substituents, leading to variations in biological activity and applications. For example, compounds with different aryl or alkyl groups may exhibit different pharmacological properties.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21ClN2O3S/c1-4-30-23(29)20-15(3)26-24-27(21(20)17-9-11-18(25)12-10-17)22(28)19(31-24)13-16-7-5-14(2)6-8-16/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

RIDQZAVLPVLPQE-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)C)S2)C

Origin of Product

United States

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